![molecular formula C19H21N3O B14177167 N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide CAS No. 870889-71-7](/img/structure/B14177167.png)
N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide is a chemical compound with the molecular formula C19H21N3O. It is known for its unique structure, which includes a naphthalene ring, a piperidine ring, and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the naphthalene derivativeThe final step involves the formation of the acetamide group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process is designed to be scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives and piperidine-containing molecules. Examples are:
- Naphthalene-1-carbonitrile
- 1-(4-Cyanonaphthalen-1-yl)piperidine
- N-(1-Naphthyl)piperidine-3-carboxamide .
Uniqueness
N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
870889-71-7 |
|---|---|
Molecular Formula |
C19H21N3O |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[[1-(4-cyanonaphthalen-1-yl)piperidin-3-yl]methyl]acetamide |
InChI |
InChI=1S/C19H21N3O/c1-14(23)21-12-15-5-4-10-22(13-15)19-9-8-16(11-20)17-6-2-3-7-18(17)19/h2-3,6-9,15H,4-5,10,12-13H2,1H3,(H,21,23) |
InChI Key |
AAGPEWFLLMRKSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CCCN(C1)C2=CC=C(C3=CC=CC=C32)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B14177102.png)
![1-[Ethoxy(phenyl)phosphoryl]-L-proline](/img/structure/B14177103.png)


![N-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine](/img/structure/B14177115.png)




![(6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14177164.png)
phosphane](/img/structure/B14177170.png)

